methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

Catalog No.
S6445480
CAS No.
749261-96-9
M.F
C8H7NO2S
M. Wt
181.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

CAS Number

749261-96-9

Product Name

methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate

Molecular Formula

C8H7NO2S

Molecular Weight

181.2

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate is a heterocyclic compound characterized by its unique thieno-pyrrole structure. Its molecular formula is C8H7NO2SC_8H_7NO_2S and it has a molecular weight of approximately 181.21 g/mol. The compound features a thieno ring fused to a pyrrole ring, with a carboxylate group attached to the methyl ester, making it an interesting target for various chemical and biological applications. The InChIKey for this compound is OSZRKQNJIOWIFE-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Typical of esters and heterocycles. Notable reactions include:

  • Nucleophilic Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
  • Electrophilic Aromatic Substitution: The aromatic nature of the thieno and pyrrole rings allows for electrophilic substitutions, which can modify the compound at different positions on the aromatic system.
  • Cyclization Reactions: The compound can participate in cyclization reactions to form larger polycyclic structures, which may enhance biological activity.

Research indicates that methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Cytotoxic Effects: There is evidence indicating that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
  • Enzyme Inhibition: The compound has been noted to inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis .

The synthesis of methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate can be achieved through several methods:

  • Condensation Reactions: Starting materials such as thiophene derivatives and pyrrole can be condensed under acidic conditions to form the thieno-pyrrole core.
  • Esterification: The carboxylic acid derivative can be reacted with methanol in the presence of an acid catalyst to produce the methyl ester.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired compound .

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure could be utilized in the synthesis of organic semiconductors or photovoltaic materials.
  • Agricultural Chemistry: The antimicrobial properties might make it suitable for developing new agrochemicals.

Studies on methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate's interactions with biological systems have revealed important insights:

  • Drug Metabolism: Interaction studies show that this compound can influence the metabolism of other drugs by inhibiting cytochrome P450 enzymes .
  • Protein Binding: Investigations into its binding affinity with various proteins suggest potential roles in modulating protein functions relevant to therapeutic effects .

Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate shares structural similarities with several related compounds. Here are some notable examples:

Compound NameSimilarity IndexKey Features
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate0.97Similar thieno-pyrrole structure
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate0.86Contains a bromine substituent
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate0.86Features a bromo group at a different position
Methyl 3-acetamidothiophene-2-carboxylate0.73Contains an acetamido group
Methyl 3-amino-2-thiophenecarboxylate0.69Amino group introduces different reactivity

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. Methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate stands out due to its unique combination of thieno and pyrrole moieties along with its specific carboxylate functionality.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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